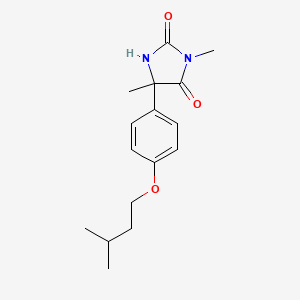
1-(8-Quinolinylazo)-2-hydroxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Quinolinylazo)-2-hydroxynaphthalene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a quinoline ring and a naphthalene ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(8-Quinolinylazo)-2-hydroxynaphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxynaphthalene under basic conditions to form the azo compound.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general principles of azo dye synthesis apply. These methods often involve large-scale diazotization and coupling reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(8-Quinolinylazo)-2-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline and naphthalene derivatives.
Applications De Recherche Scientifique
1-(8-Quinolinylazo)-2-hydroxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-(8-Quinolinylazo)-2-hydroxynaphthalene involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors. The quinoline and naphthalene rings provide additional sites for binding and interaction, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- 1-(2-Quinolinylazo)-2-hydroxynaphthalene
- 1-(8-Quinolinylazo)-4-hydroxynaphthalene
- 1-(8-Quinolinylazo)-2-hydroxyanthracene
Comparison: 1-(8-Quinolinylazo)-2-hydroxynaphthalene stands out due to its unique combination of a quinoline and naphthalene ring. This structure provides distinct electronic and steric properties, making it more versatile in various applications compared to its analogs. The position of the hydroxyl group also influences its reactivity and binding affinity in different contexts.
Propriétés
Numéro CAS |
4008-71-3 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-(quinolin-8-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H13N3O/c23-17-11-10-13-5-1-2-8-15(13)19(17)22-21-16-9-3-6-14-7-4-12-20-18(14)16/h1-12,23H |
Clé InChI |
DNGKBSMJMAPKPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3N=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





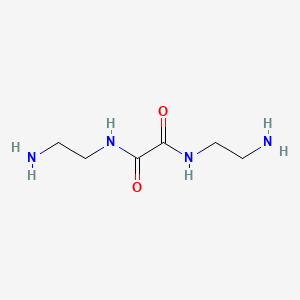
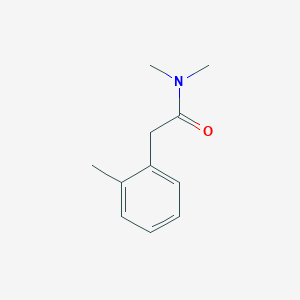
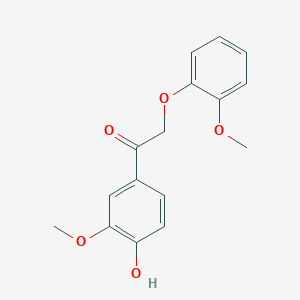
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
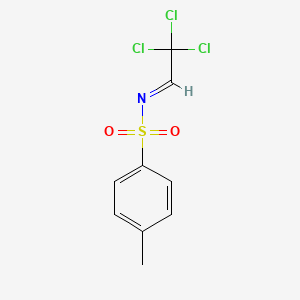
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
